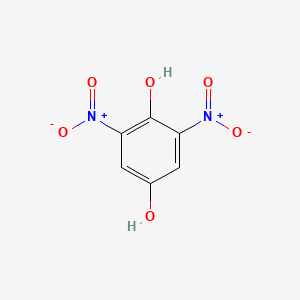![molecular formula C24H18FN3O2 B11940724 2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyano group, a fluorobenzyl group, an indole moiety, and a furan ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenamide Backbone: The cyano group and the propenamide backbone can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with cyanoacetic acid and a suitable aldehyde in the presence of a base such as piperidine.
Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate product with furylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition and binding processes.
Medicine
In medicine, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-cyano-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-bromobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H18FN3O2 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H18FN3O2/c25-20-9-7-17(8-10-20)15-28-16-19(22-5-1-2-6-23(22)28)12-18(13-26)24(29)27-14-21-4-3-11-30-21/h1-12,16H,14-15H2,(H,27,29)/b18-12+ |
Clé InChI |
RYCBFBPDOOLOBR-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


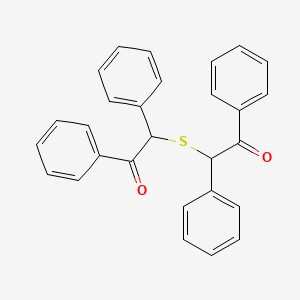

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
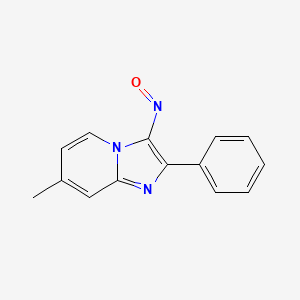
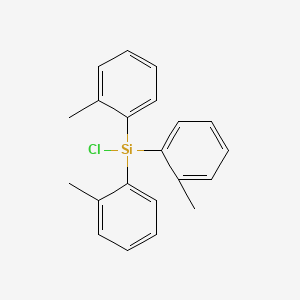
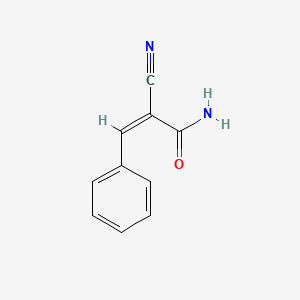

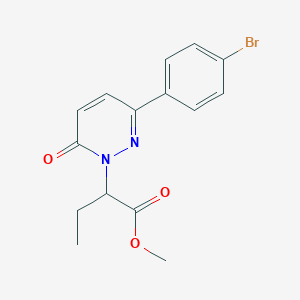


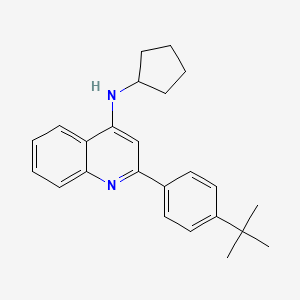

![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
